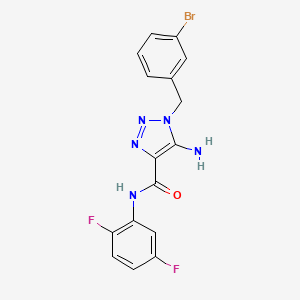

5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Electronic Effects

- 3-Bromobenzyl : The bromine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the benzyl moiety and enhancing the triazole ring’s electrophilicity. This promotes reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

- 2,5-Difluorophenyl : Fluorine’s electronegativity (-I, +M) creates a electron-deficient aryl ring, increasing the carboxamide’s acidity (pKa ~10–12).

Steric and Conformational Effects

- The 3-bromobenzyl group introduces steric hindrance at the triazole’s N1 position, restricting rotation about the C–N bond and favoring a gauche conformation relative to the carboxamide.

- 2,5-Difluorophenyl substituents adopt a near-planar arrangement with the carboxamide, as observed in analogs like N-(2,5-difluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Comparative Analysis with Related 1,2,3-Triazole-4-Carboxamide Derivatives

Key differences include:

- Halogen impact : Bromine’s polarizability enhances London dispersion forces compared to fluorine or chlorine, increasing melting points (estimated 180–200°C vs. 160–175°C for fluorine analogs).

- Bioactivity : Fluorine substituents often improve metabolic stability and membrane permeability compared to bulkier halogens like bromine.

Properties

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJZZYAEEGOSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 3-bromobenzyl chloride and sodium azide.

Coupling with Difluorophenylamine: The triazole intermediate is then coupled with 2,5-difluorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling and substitution reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The bromobenzyl moiety can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Benzyl derivatives.

Substitution: Thiol, amine, or alkoxide-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader family of 5-amino-1,2,3-triazole-4-carboxamides, which exhibit varied biological activities depending on substituent modifications. Below is a comparative analysis of key analogues:

| Compound | R1 (Position 1) | R2 (Carboxamide Substituent) | Key Biological Activity | Reference |

|---|---|---|---|---|

| 5-Amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide (Target) | 3-Bromobenzyl | 2,5-Difluorophenyl | Potential: Antiproliferative, antimicrobial (inferred from scaffold activity) | [5, 9] |

| 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | Carbamoylmethyl | N/A (Core scaffold) | Inhibits LexA autoproteolysis, blocks bacterial SOS response | [1-3] |

| 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 4-Methylphenyl | 2,5-Dichlorophenyl | Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) | [5] |

| 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | 4-Fluorophenyl | 2,4-Dimethoxyphenyl | Antiproliferative activity against CNS cancer SNB-75 cells (GP = -27.30%) | [5] |

| 5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 3-Fluorobenzyl | 3-Methylphenyl | Inferred: Improved solubility due to fluorine; activity data not reported | [4] |

| 5-Amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Benzyl | 2,5-Difluorophenyl | Discontinued (commercial source: CymitQuimica); structural similarity to target compound | [11] |

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Halogenated Benzyl Groups: The 3-bromobenzyl group in the target compound may enhance hydrophobic interactions and halogen bonding compared to smaller substituents (e.g., 3-fluorobenzyl in [4] or carbamoylmethyl in [1-3]). Bromine’s larger size could improve target binding but may also increase molecular weight (MW = ~435 g/mol) and reduce solubility relative to fluorine-substituted analogues (e.g., MW = 325 g/mol for 3-fluorobenzyl derivative ). Carboxamide Modifications: The 2,5-difluorophenyl group in the target compound is distinct from dichlorophenyl or dimethoxyphenyl groups in antiproliferative analogues .

Mechanistic Insights :

- The carbamoylmethyl-substituted analogue inhibits the bacterial SOS response by blocking LexA autoproteolysis, a mechanism critical for mitigating antibiotic resistance . The target compound’s 3-bromobenzyl group may sterically hinder similar interactions but could be repurposed for anticancer applications, as seen in fluorophenyl- and dichlorophenyl-containing triazoles .

Synthetic Accessibility :

- The target compound’s synthesis likely follows modular routes similar to those for 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives, where carboxylic acid intermediates are activated with thionyl chloride and coupled to amines . The 3-bromobenzyl group could be introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table: Physicochemical Properties of Selected Analogues

Biological Activity

The compound 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, focusing on its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring with significant substitutions that influence its biological activity:

- Bromobenzyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Difluorophenyl Group : May improve metabolic stability and solubility.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Triazole Ring | Core structure contributing to biological activity |

| Bromine Substitution | Enhances hydrophobic interactions |

| Difluorine Substitution | Increases lipophilicity and stability |

Antiparasitic Properties

Research has demonstrated that This compound exhibits significant antiparasitic activity against Trypanosoma cruzi. The compound shows a submicromolar effective concentration (pEC50 > 6), indicating high potency in inhibiting the parasite's growth.

Mechanism of Action : The precise mechanism remains under investigation; however, it is hypothesized that the compound interacts with specific metabolic pathways within the parasite. This interaction may disrupt essential cellular processes leading to reduced viability of T. cruzi.

Case Studies

A study evaluated the efficacy of this compound in a mouse model of Chagas' disease. Findings indicated that treatment significantly suppressed parasite burden compared to untreated controls. The study highlighted the compound's potential as a novel therapeutic agent, particularly in cases where traditional treatments are ineffective or present severe side effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to peripheral substituents have been shown to impact potency and selectivity:

- Amino Group : Essential for maintaining bioactive conformation; modifications leading to loss of activity suggest it plays a critical role in target interaction.

- Triazole Core Modifications : Alterations to the triazole structure (e.g., replacing with imidazole) resulted in diminished activity, indicating the importance of maintaining the triazole framework for efficacy .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Replacement of Amino Group | Loss of activity |

| Alteration of Triazole Core | Significant decrease in potency |

Q & A

Q. What are the common synthetic routes for preparing 5-amino-1-(3-bromobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves three key steps:

Triazole Ring Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition to construct the 1,2,3-triazole core .

Functionalization : The 3-bromobenzyl group is introduced via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

Amidation : The carboxamide group is coupled to the 2,5-difluorophenylamine using coupling reagents like EDCI or DCC in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the final product .

Q. How is the structural integrity of this compound validated in academic research?

Validation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromobenzyl protons at δ 5.2–5.5 ppm, aromatic fluorines as splitting patterns) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) verify the carboxamide group .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. What analytical techniques are used to assess purity and stability?

- HPLC-MS : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

- Solubility Profiling : Measured in DMSO, PBS, or ethanol to guide biological assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Substituent Variation : Replace the 3-bromobenzyl group with chloro or methyl analogs to assess steric/electronic effects on enzyme binding .

- Bioisosteric Replacement : Swap the 2,5-difluorophenyl group with trifluoromethyl or nitro groups to modulate lipophilicity and hydrogen-bonding capacity .

- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with co-crystallized ligands to identify critical interactions (e.g., halogen bonding with bromine) .

Q. What mechanistic insights can be gained from enzyme inhibition assays?

- Kinetic Studies : Measure IC₅₀ values against kinases or phosphatases using fluorescence polarization or radiometric assays .

- Competitive Binding Assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Cellular Target Engagement : Use thermal shift assays (TSA) to confirm target binding in lysates .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Orthogonal Assays : Validate in silico docking results with surface plasmon resonance (SPR) to measure binding kinetics .

- Metabolite Screening : Use LC-MS to identify off-target interactions or metabolic instability (e.g., dehalogenation of bromine) .

- Cryo-EM/Co-crystallization : Resolve protein-ligand structures to clarify binding poses conflicting with docking models .

Q. What strategies mitigate solubility limitations in in vivo studies?

- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility, cleaved enzymatically in target tissues .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release .

- Co-solvent Systems : Use cyclodextrins or Cremophor EL to improve bioavailability in pharmacokinetic assays .

Q. How are off-target effects characterized in high-throughput screening (HTS)?

- Panel Screening : Test against kinase/protease panels (e.g., Eurofins) to identify promiscuous binding .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Transcriptomic Profiling : RNA-seq reveals downstream pathway alterations unrelated to the primary target .

Methodological Notes

- Data Reproducibility : Replicate synthesis and assays across ≥3 batches to account for batch-to-batch variability .

- Negative Controls : Include structurally similar but inactive analogs (e.g., des-bromo derivatives) to confirm activity is structure-dependent .

- Crystallographic Refinement : Use SHELXL for high-resolution refinement; report R-factors <0.05 for reliable models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.